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Compound of Interest

Compound Name: Ethyl 2,2-difluoropent-4-enoate

Cat. No.: B177091 Get Quote

In-Depth Technical Guide: Ethyl 2,2-difluoropent-
4-enoate
For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
Identifier Value

IUPAC Name ethyl 2,2-difluoropent-4-enoate[1]

CAS Number 110482-96-7[1]

Molecular Formula C₇H₁₀F₂O₂[1]

Molecular Weight 164.15 g/mol [1]

SMILES CCOC(=O)C(F)(F)CC=C[1]

InChI Key YWORETBGSIWDRB-UHFFFAOYSA-N[1]

Physicochemical Properties
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Property Value Source

Appearance Colorless oil
Assumed based on similar

compounds

Boiling Point 128 °C ChemWhat

Density 1.068 g/cm³ ChemWhat

Flash Point 31 °C ChemWhat

Refractive Index 1.388 ChemWhat

LogP 2.3 PubChem[1]

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of ethyl 2,2-difluoropent-4-
enoate is not readily available in the public domain, a general approach can be inferred from

the synthesis of structurally similar compounds, such as ethyl 2,2-difluoro-6-phenylhexanoate.

[2] The synthesis would likely involve the alkylation of a difluoroacetate derivative.

General Synthetic Approach:

A plausible synthetic route would involve the reaction of an appropriate allyl halide, such as

allyl bromide, with the enolate of ethyl difluoroacetate.

Illustrative Reaction Scheme:
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Reaction Conditions
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Caption: General reaction scheme for the synthesis of Ethyl 2,2-difluoropent-4-enoate.

Experimental Protocol (Hypothetical):

Materials: Ethyl difluoroacetate, a strong base (e.g., lithium diisopropylamide (LDA) or

sodium hydride), allyl bromide, anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or

diethyl ether), quenching agent (e.g., saturated aqueous ammonium chloride), extraction

solvent (e.g., diethyl ether or ethyl acetate), drying agent (e.g., anhydrous magnesium

sulfate or sodium sulfate).

Procedure:

A solution of ethyl difluoroacetate in an anhydrous aprotic solvent would be cooled to a low

temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

A strong base would be added dropwise to generate the corresponding enolate.

Allyl bromide would then be added to the reaction mixture, and the solution would be

allowed to slowly warm to room temperature and stirred until the reaction is complete

(monitored by thin-layer chromatography).
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The reaction would be quenched by the addition of a suitable quenching agent.

The aqueous layer would be extracted with an organic solvent.

The combined organic layers would be washed with brine, dried over an anhydrous drying

agent, filtered, and concentrated under reduced pressure.

Purification: The crude product would likely be purified by vacuum distillation or column

chromatography on silica gel to yield the pure ethyl 2,2-difluoropent-4-enoate.

Spectroscopic Data (Predicted)
Based on the analysis of similar compounds, the following spectroscopic data can be

predicted.[2]

Technique Expected Chemical Shifts (ppm) or m/z

¹H NMR (CDCl₃)

~ 5.8 (m, 1H, -CH=CH₂), ~ 5.2 (m, 2H, -

CH=CH₂), ~ 4.3 (q, 2H, -OCH₂CH₃), ~ 2.8 (dt,

2H, -CF₂-CH₂-), ~ 1.3 (t, 3H, -OCH₂CH₃)

¹³C NMR (CDCl₃)

~ 164 (t, C=O), ~ 128 (t, -CH=CH₂), ~ 122 (-

CH=CH₂), ~ 116 (t, -CF₂-), ~ 63 (-OCH₂CH₃), ~

38 (t, -CF₂-CH₂-), ~ 14 (-OCH₂CH₃)

¹⁹F NMR (CDCl₃) ~ -105 to -110 (t)

Mass Spec (ESI)
m/z [M+Na]⁺ calculated for C₇H₁₀F₂O₂Na:

187.0541, found: (predicted)

Applications in Drug Development
Ethyl 2,2-difluoropent-4-enoate serves as a valuable building block in medicinal chemistry

and drug development. The presence of the gem-difluoro group can significantly modulate the

physicochemical and biological properties of a molecule, including its metabolic stability,

lipophilicity, and binding affinity to target proteins. The terminal alkene provides a handle for

further chemical modifications.

Potential Logical Workflow in Drug Discovery:
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Caption: A logical workflow illustrating the use of Ethyl 2,2-difluoropent-4-enoate in a drug

discovery program.
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Currently, there is no publicly available information linking ethyl 2,2-difluoropent-4-enoate to

specific signaling pathways. Its utility is primarily as a synthetic intermediate for the preparation

of more complex, biologically active molecules. Researchers can utilize the reactive handles of

this molecule—the ester and the alkene—to incorporate the difluoromethyl group into a variety

of molecular scaffolds for subsequent biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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